molecular formula C13H14N2O B14605029 3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 60811-43-0

3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B14605029
CAS No.: 60811-43-0
M. Wt: 214.26 g/mol
InChI Key: DORPWTJQWWLWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of pyridoquinazolinones, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable ketone, followed by cyclization and methylation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

60811-43-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h5-6,8H,2-4,7H2,1H3

InChI Key

DORPWTJQWWLWTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N3CCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.